2,6-二溴喹唑啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Quinazoline derivatives, including 2,6-Dibromoquinazoline, have drawn significant attention in synthesis and bioactivities research . The synthetic methods are divided into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .Molecular Structure Analysis

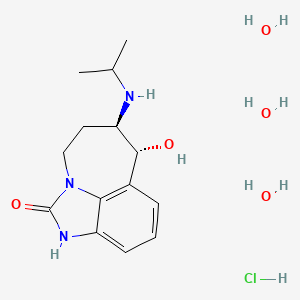

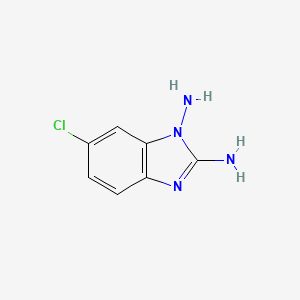

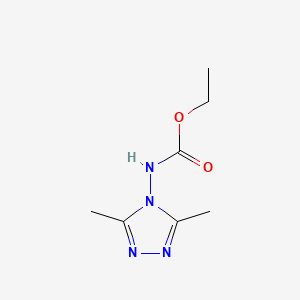

The molecular structure of 2,6-Dibromoquinazoline is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them . It contains a total of 17 bonds, including 13 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 Pyrimidine .Chemical Reactions Analysis

Quinazoline derivatives, including 2,6-Dibromoquinazoline, have been the subject of numerous chemical reaction analyses. These compounds have been synthesized using a variety of methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .Physical And Chemical Properties Analysis

2,6-Dibromoquinazoline has a molecular weight of 287.94 . It is a solid substance and should be stored in an inert atmosphere at temperatures between 2-8°C .科学研究应用

合成和抗菌活性:已合成2,6-二溴喹唑啉衍生物,并对其抗菌和抗真菌活性进行了评估。这些化合物在体外显示出有希望的结果,表明它们有潜力作为抗菌剂(Patel, Patel, & Barat, 2010)。

光物理性质研究:已检查了多取代喹唑啉的吸收和发射性质,包括具有2,6-二溴喹唑啉结构的化合物。这些研究有助于我们了解这类化合物的光物理行为(Mphahlele, Paumo, El‐Nahas, & El-Hendawy, 2014)。

抗癌活性:已确定2,6-二溴喹唑啉的某些类似物作为潜在的凋亡诱导剂和抗癌剂。例如,与2,6-二溴喹唑啉相关的化合物N-(4-甲氧基苯基)-N,2-二甲基喹唑啉-4-胺在诱导凋亡和展现抗癌性能方面表现出有希望的结果(Sirisoma et al., 2009)。

抗疟疾研究:已对2,6-二溴喹唑啉的衍生物进行了针对疟原虫的活性测试,显示出作为抗疟疾剂的潜力。一些化合物显示出显著的抑制浓度,表明它们在疟疾治疗中具有潜力(Ommeh et al., 2004)。

新衍生物的合成:已进行了有关合成2,6-二溴喹唑啉新衍生物的研究,这些衍生物具有潜在的生物活性。这些研究有助于开发具有多种应用的新化合物(El-Badry, 2010)。

抗氧化活性分析:抗氧化活性研究,虽然不直接针对2,6-二溴喹唑啉,但提供了分析2,6-二溴喹唑啉衍生物抗氧化性质的方法和测试的见解(Munteanu & Apetrei, 2021)。

作用机制

Target of Action

Quinazoline derivatives, a class to which 2,6-dibromoquinazoline belongs, have been known to exhibit a wide range of biological activities . These activities include anti-cancer, anti-microbial, anti-inflammatory, and others . The specific targets can vary depending on the specific derivative and its functional groups.

Mode of Action

Quinazoline derivatives are known to interact with their targets in various ways . For instance, some quinazoline derivatives act as agonists or antagonists at specific receptors , while others may inhibit specific enzymes

Biochemical Pathways

Quinazoline derivatives are known to affect various biochemical pathways . For instance, some quinazoline derivatives have been found to modulate voltage-gated ion channels, enhance gamma-aminobutyric acid (GABA)-mediated inhibitory neurotransmission, and attenuate glutamate-mediated excitatory neurotransmission

Pharmacokinetics

The optimization of the adme properties of a drug molecule is a critical aspect of drug discovery and can have a major impact on the likelihood of success of a drug

Result of Action

Quinazoline derivatives have been found to exhibit various effects at the molecular and cellular level . For instance, some quinazoline derivatives have been found to exhibit antimicrobial activity, inhibit biofilm formation, and decrease other virulence factors

Action Environment

It is known that the storage temperature for 2,6-dibromoquinazoline is recommended to be in an inert atmosphere at 2-8°c

安全和危害

The safety data sheet for 2,6-Dibromoquinazoline indicates that it is classified under the GHS07 hazard class . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

未来方向

While specific future directions for 2,6-Dibromoquinazoline were not found in the search results, quinazoline derivatives in general are being explored for their potential applications in various fields of biology, pesticides, and medicine . The emerging understanding of quinazoline derivatives on their pharmacological target offers opportunities for novel therapeutics .

属性

IUPAC Name |

2,6-dibromoquinazoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2N2/c9-6-1-2-7-5(3-6)4-11-8(10)12-7/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAARTNANGRCYIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=NC=C2C=C1Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90672139 |

Source

|

| Record name | 2,6-Dibromoquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

161425-75-8 |

Source

|

| Record name | 2,6-Dibromoquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-Benzoylphenyl)methyl]-N,N-dibutylbutan-1-aminium bromide](/img/structure/B575023.png)

![2-Amino-6,7-dichloro-8-hydroxy-3-phenyldiazenyl-1,2,3,3a-tetrahydropyrazolo[5,1-b]quinazoline-5,9-dione](/img/structure/B575034.png)